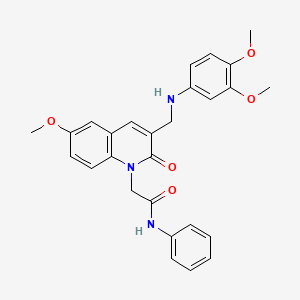
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C27H27N3O5 and its molecular weight is 473.529. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure contains a 3,4-dimethoxyphenyl group , which is a common motif in many bioactive compounds, suggesting it may interact with a variety of biological targets.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Its solubility in organic solvents like ethanol, ether, and chloroform suggests that it may have good absorption and distribution characteristics. Its stability in air and water also indicates that it may have a reasonable half-life in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, its solubility in various solvents suggests that it may be more effective in certain environments . .
Biological Activity
2-(3-(((3,4-dimethoxyphenyl)amino)methyl)-6-methoxy-2-oxoquinolin-1(2H)-yl)-N-phenylacetamide, with CAS number 894562-71-1, is a complex organic compound that has garnered interest for its potential biological activities. This compound features a quinoline core, substituted with methoxy and dimethoxyphenyl groups, which contribute to its unique chemical properties and biological interactions.
- Molecular Formula : C₃₄H₃₃N₃O₅
- Molecular Weight : 473.5 g/mol
- Structural Characteristics : The compound contains an amide group and a quinolinone structure, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate various signaling pathways by binding to receptors or enzymes, influencing cellular processes such as proliferation, apoptosis, and metabolic regulation.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer activity. The specific compound under discussion has been evaluated for its effects on cancer cell lines. In vitro studies have shown that it can inhibit cell growth and induce apoptosis in various cancer types. For instance:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Growth inhibition |
| HeLa (Cervical) | 10.0 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
These results suggest that the compound may serve as a lead in the development of novel anticancer agents.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Preliminary results indicate that it possesses moderate antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial activity highlights the potential use of this compound in treating infections caused by resistant bacterial strains.
Case Studies
A notable study investigated the pharmacological effects of similar quinoline derivatives, which provided insights into their therapeutic potential. The study focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications to the methoxy groups significantly influenced their biological efficacy.
Key Findings:
- Structural Modifications : Altering the position of methoxy groups enhanced anticancer activity.
- Synergistic Effects : Combining this compound with established chemotherapeutics resulted in increased efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
2-[3-[(3,4-dimethoxyanilino)methyl]-6-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5/c1-33-22-10-11-23-18(14-22)13-19(16-28-21-9-12-24(34-2)25(15-21)35-3)27(32)30(23)17-26(31)29-20-7-5-4-6-8-20/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMDDALQQGZAAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C(=C2)CNC3=CC(=C(C=C3)OC)OC)CC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














